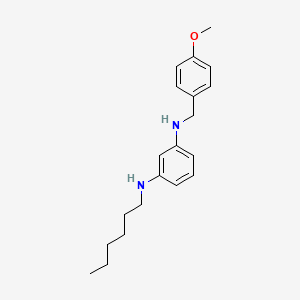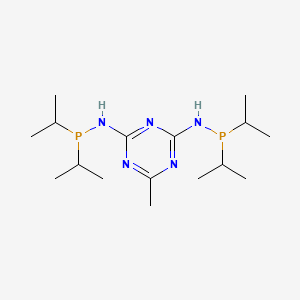
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol, also known as 4-methyl-2-penten-1-ol, is a cyclic alcohol with a range of uses in organic synthesis and scientific research. Its low toxicity and high stability make it an ideal reagent for a variety of applications.
Wissenschaftliche Forschungsanwendungen
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol has a variety of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used in the synthesis of biochemicals and natural products, such as terpenes and steroids. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is used as a starting material for the synthesis of other compounds, such as alcohols, amines, and aldehydes.
Wirkmechanismus
The mechanism of action of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is not well understood. However, it is believed that the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a base or Grignard reagent involves the formation of an alkoxide ion, which is then protonated to form an alcohol. The reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent is believed to involve the formation of a Grignard reagent-alcohol complex, which is then protonated to form an alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol are not well understood. However, it is believed to be non-toxic and non-carcinogenic. It has been shown to be relatively stable in the presence of air and light.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol has several advantages for lab experiments. It is relatively non-toxic and non-carcinogenic, making it a safe reagent for use in the laboratory. It is also relatively stable in the presence of air and light, making it suitable for use in a variety of laboratory conditions. However, it is important to note that (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol is flammable and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol. One potential direction is the development of new synthetic methods for the synthesis of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol. Another potential direction is the development of new applications for (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol, such as in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Additionally, further research into the biochemical and physiological effects of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol may lead to new insights into its potential uses. Finally, further research into the safety and toxicity of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol may lead to new ways to reduce the risk of using this compound in the laboratory.
Synthesemethoden
The synthesis of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol can be achieved through several methods. The most common method is the base-catalyzed dehydration of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol alcohol. This reaction involves the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a base such as sodium hydroxide or potassium hydroxide in the presence of a solvent such as ethanol or methanol. Another method is the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent. This reaction involves the reaction of (E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanolenten-1-ol with a Grignard reagent such as ethylmagnesium bromide in the presence of a solvent such as ether.
Eigenschaften
IUPAC Name |
[4-[(E)-4-methylpent-2-enyl]cyclohex-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h3-4,6,11,13-14H,5,7-10H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPSJAHLCUOGFK-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CCC1=CCC(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/CC1=CCC(CC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-(4-Methylpent-2-en-1-yl)cyclohex-3-en-1-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














